(R)-3-(3,5-Dichlorophenyl)piperidine

Chiral purity Enantiomeric excess Procurement specification

(R)-3-(3,5-Dichlorophenyl)piperidine (CAS 1336797-18-2) is an enantiomerically pure chiral piperidine derivative with molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol. The compound features a piperidine ring substituted at the 3-position with a 3,5-dichlorophenyl group, with the (R)-absolute configuration at the stereogenic carbon.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
Cat. No. B12844977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3,5-Dichlorophenyl)piperidine
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m0/s1
InChIKeyZNCNQBMPRDTUIM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3,5-Dichlorophenyl)piperidine (CAS 1336797-18-2): Chiral Piperidine Building Block for CNS & Renin-Targeted Drug Discovery


(R)-3-(3,5-Dichlorophenyl)piperidine (CAS 1336797-18-2) is an enantiomerically pure chiral piperidine derivative with molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol . The compound features a piperidine ring substituted at the 3-position with a 3,5-dichlorophenyl group, with the (R)-absolute configuration at the stereogenic carbon. It belongs to the broader class of 3,5-disubstituted piperidines, a privileged scaffold extensively explored in medicinal chemistry for direct renin inhibition [1] and modulation of dopaminergic neurotransmission [2]. The compound is supplied at 98% purity as a research chemical building block .

Why the (R)-Enantiomer of 3-(3,5-Dichlorophenyl)piperidine Cannot Be Interchanged with Racemic or Positional Isomer Alternatives


Substituting the enantiopure (R)-3-(3,5-dichlorophenyl)piperidine with the racemic mixture (CAS 851861-61-5) or the (S)-enantiomer (CAS 1155304-72-5) introduces uncontrolled stereochemical variables that directly undermine experimental reproducibility. In the 3,5-disubstituted piperidine class, stereochemistry at the piperidine ring profoundly dictates target binding: structure-activity relationship studies on piperidine-based monoamine transporter inhibitors have demonstrated that enantiomeric and diastereomeric forms produce >30-fold differences in transporter selectivity and potency [1]. Similarly, within the 3,5-disubstituted piperidine renin inhibitor series, cis vs. trans configuration at the piperidine ring is a critical determinant of in vitro potency and oral bioavailability [2]. Positional isomers—such as 4-(3,5-dichlorophenyl)piperidine—exhibit a completely different pharmacological profile (e.g., nanomolar affinity for nicotinic acetylcholine receptors) that is irrelevant to 3-substituted analog projects [3]. Using a racemic or positional isomer substitute therefore introduces an uncontrolled mixture of active and potentially inactive or off-target species, compromising SAR interpretation and batch-to-batch consistency.

Head-to-Head Quantitative Differentiation: (R)-3-(3,5-Dichlorophenyl)piperidine vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (98%) vs. Racemic Mixture (96%) – Chiral Fidelity for Asymmetric Synthesis

The (R)-enantiomer is supplied at 98% purity as a single, defined stereoisomer, compared to the racemic 3-(3,5-dichlorophenyl)piperidine (CAS 851861-61-5) which is typically supplied at 95–96% purity and contains an equimolar mixture of (R)- and (S)-enantiomers . For applications requiring enantioselective synthesis or chiral SAR studies, the racemic mixture provides only 50% of the desired (R)-enantiomer by mass, effectively halving the usable material in any stereospecific reaction or binding assay .

Chiral purity Enantiomeric excess Procurement specification Asymmetric synthesis

Positional Isomerism: 3-Substitution vs. 4-Substitution on the Piperidine Ring Drives Divergent Pharmacological Profiles

The 3-substituted (R)-3-(3,5-dichlorophenyl)piperidine scaffold is structurally and pharmacologically distinct from the 4-substituted positional isomer 4-(3,5-dichlorophenyl)piperidine (CAS 475653-05-5). The 4-substituted isomer and its derivatives have been characterized as high-affinity nicotinic acetylcholine receptor (nAChR) ligands, with IC50 values in the low nanomolar range at α7 and α3β4 subtypes [1]. In contrast, 3-substituted phenylpiperidines are the core scaffold for renin inhibition (IC50 as low as 4 nM in optimized 3,5-disubstituted series) [2] and dopaminergic neurotransmission modulation [3]. Interchanging the 3-substituted with the 4-substituted isomer would direct a research program toward entirely different target classes, invalidating SAR hypotheses.

Positional isomerism Nicotinic acetylcholine receptor Target selectivity CNS pharmacology

Stereochemistry-Driven Selectivity: Enantiomeric Pairs in Piperidine Series Produce >30-Fold Transporter Selectivity Shifts

Although direct comparative binding data for (R)- vs. (S)-3-(3,5-dichlorophenyl)piperidine are not publicly available, class-level evidence from the 3,4-disubstituted piperidine series demonstrates that enantiomeric configuration at the piperidine 3-position produces dramatic selectivity shifts. Specifically, (-)-cis enantiomers exhibited DAT/NET selectivity, whereas (+)-cis isomers showed SERT or SERT/NET selectivity, with compound (+)-cis-5b achieving a Ki at NET with 39-fold selectivity over DAT and 321-fold selectivity over SERT [1]. Given that (R)-3-(3,5-dichlorophenyl)piperidine bears chiral information at the identical 3-position of the piperidine ring, analogous enantioselective target engagement is mechanistically expected.

Enantioselective pharmacology Monoamine transporter DAT/NET/SERT selectivity SAR

Renin Inhibitor Pharmacophore: 3,5-Disubstituted Piperidine as a Validated Transition-State Surrogate Scaffold

The 3,5-disubstituted piperidine scaffold—of which (R)-3-(3,5-dichlorophenyl)piperidine is a member—has been validated as a transition-state surrogate in direct renin inhibitor (DRI) design. Starting from HTS hit (syn,rac)-1, structure-based optimization of the 3,5-disubstituted piperidine core yielded compound 31 (a 4-hydroxy-3,5-substituted piperidine) exhibiting high in vitro potency toward human renin, excellent off-target selectivity, 60% oral bioavailability in rat, and dose-dependent blood pressure lowering in the double-transgenic rat model [1]. Separately, a tricyclic P3-P1 pharmacophore built on a 3,5-disubstituted piperidine achieved an IC50 of 4 nM against renin [2]. These data establish the 3,5-disubstituted piperidine motif as a clinically precedented pharmacophore for renin inhibition.

Renin inhibitor Aspartic protease Transition-state mimetic Oral bioavailability

Physicochemical Differentiation: LogP and TPSA Values Between (R)-Enantiomer and Racemate

The (R)-enantiomer (CAS 1336797-18-2) exhibits a calculated LogP of 3.4604 and a Topological Polar Surface Area (TPSA) of 12.03 Ų, as reported by the vendor Leyan . In comparison, the racemic mixture (CAS 851861-61-5) has a reported LogP of 3.3644 from Fluorochem . While the difference in LogP (ΔLogP = 0.096) is modest, the TPSA value of 12.03 Ų places the compound well within the favorable range for CNS penetration (typically TPSA < 60–70 Ų for blood-brain barrier permeability). These physicochemical parameters are critical for any CNS-targeted drug discovery program.

Lipophilicity Blood-brain barrier permeability LogP TPSA Physicochemical profiling

Procurement Specification Advantage: Single Enantiomer Batch-to-Batch Consistency vs. Racemate Compositional Variability

The (R)-enantiomer is offered as a defined single stereoisomer with a purity specification of 98% , whereas the racemic mixture is typically supplied at 95–96% purity without enantiomeric ratio certification. For quantitative biological assays and SAR studies, the undefined enantiomeric composition of racemic starting material introduces a source of systematic error: the effective concentration of each enantiomer in any assay well is unknown unless independently determined. The (R)-enantiomer eliminates this ambiguity, providing a known, reproducible concentration of the active stereoisomer in every experiment.

Batch consistency Quality control Reproducibility Procurement specification

Optimal Application Scenarios for (R)-3-(3,5-Dichlorophenyl)piperidine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of 3,5-Disubstituted Piperidine Renin Inhibitor Candidates

Use the (R)-enantiomer as a chirally pure starting material for constructing 3,5-disubstituted piperidine direct renin inhibitors (DRIs). The 3,5-disubstituted piperidine scaffold has been validated through structure-based design at Novartis, yielding compounds with nanomolar renin IC50 values (as low as 4 nM), 60% oral bioavailability in rat, and dose-dependent blood pressure lowering in vivo [1]. The defined (R)-stereochemistry at the 3-position ensures configurational fidelity throughout the synthetic sequence, avoiding the 50% material loss and ambiguous SAR that accompany racemic starting materials [2].

Chiral Scaffold for Dopaminergic Neurotransmission Modulator SAR Programs

Deploy the (R)-enantiomer as a stereochemically defined building block in medicinal chemistry campaigns targeting dopamine neurotransmission modulation. The 3,5-disubstituted phenylpiperidine class is protected by US8501777B2 as dopamine neurotransmission modulators with therapeutic potential in CNS disorders [1]. Class-level evidence from the broader 3-substituted piperidine series demonstrates that enantiomeric configuration at the piperidine 3-position can produce >30-fold selectivity shifts between monoamine transporter subtypes (DAT, NET, SERT) [2], making enantiopure starting material essential for interpretable SAR.

Asymmetric Synthesis of CNS-Penetrant Piperidine Derivatives with Favorable Physicochemical Profile

The (R)-enantiomer's TPSA of 12.03 Ų and LogP of 3.46 [1] position it favorably for CNS drug discovery programs targeting intracellular or synaptic targets within the central nervous system. The low TPSA value (<60–70 Ų threshold) predicts passive blood-brain barrier permeability, while the moderate lipophilicity suggests favorable partitioning characteristics for membrane penetration without excessive non-specific binding. The defined stereochemistry supports asymmetric diversification at the piperidine nitrogen and the phenyl ring to generate focused chiral libraries for CNS target screening.

Chiral Resolution Reference Standard and Analytical Method Development

Utilize the enantiopure (R)-3-(3,5-dichlorophenyl)piperidine at 98% purity [1] as a reference standard for chiral HPLC method development and enantiomeric excess determination. In pharmaceutical development workflows where 3-(3,5-dichlorophenyl)piperidine serves as a synthetic intermediate or impurity marker, the availability of a well-characterized single enantiomer enables accurate quantification of enantiomeric purity in process intermediates and final drug substances, supporting regulatory compliance and quality control.

Quote Request

Request a Quote for (R)-3-(3,5-Dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.